
2,5-Dibromopyrimidine
Overview
Description
2,5-Dibromopyrimidine (CAS: 32779-37-6) is a halogenated heterocyclic compound with a pyrimidine core substituted by bromine atoms at the 2- and 5-positions. It is a white to pale yellow solid with a molecular weight of 237.88 g/mol and a melting point of 82–87°C . The compound is air-sensitive and soluble in methanol, making it a versatile intermediate in organic synthesis. Industrially, it is synthesized via nucleophilic substitution from precursors like 2-amino-5-bromopyrimidine or 2-hydroxypyrimidine hydrochloride, with yields ranging from 41% to 61% . Its primary applications span pharmaceutical chemistry, materials science, and polymer synthesis, owing to its reactivity in cross-coupling and functionalization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromopyrimidine can be synthesized through several methods. One common approach involves the bromination of pyrimidine derivatives. For instance, 5-bromo-2-chloropyrimidine can be reacted with a solution of hydrogen bromide in a non-aqueous acid at temperatures ranging from 0°C to 120°C . This reaction yields this compound with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product obtained from the reaction mixture can be purified using standard methods such as recrystallization, distillation, or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are often used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
Pharmaceutical Applications
Role as an Intermediate
In the pharmaceutical industry, 2,5-Dibromopyrimidine serves as a crucial intermediate in synthesizing various active pharmaceutical ingredients (APIs). Its unique chemical properties allow it to participate in the formation of complex molecules essential for drug development. Notably, it is utilized in creating drugs targeting infections, cancers, and other diseases. The increasing investment in drug research and development, especially in oncology and infectious diseases, drives the demand for this compound as a key building block in pharmaceutical synthesis .
Case Studies
- Anticancer Agents : Research has highlighted the effectiveness of pyrimidine derivatives, including this compound, in developing novel anticancer agents. Studies demonstrate that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
- Antimicrobial Activity : Recent investigations into nitrogen-containing heterocycles reveal that compounds like this compound exhibit significant antimicrobial properties against various pathogens, making them valuable in treating infectious diseases .
Fine Chemicals Applications
Production of Specialized Chemicals
The fine chemicals sector is another key area where this compound is extensively used. It acts as a building block for synthesizing specialized fine chemicals employed in electronics, textiles, and other advanced materials. The compound's ability to serve as an intermediate ensures its continued relevance as industries demand higher precision and performance from their chemical inputs .
Market Insights
The fine chemicals market is projected to grow significantly due to increasing demand for high-value products manufactured in smaller quantities. As industries focus on sustainable manufacturing practices, the role of this compound will likely expand further .
Agrochemical Applications
Use in Pesticides and Herbicides
In agrochemicals, this compound is utilized as a precursor for synthesizing pesticides and herbicides. These agrochemicals are critical for protecting crops from pests and diseases, thus playing a vital role in ensuring food security amid a growing global population .
Sustainability Trends
The shift towards environmentally friendly agricultural practices presents opportunities for this compound to be used in developing sustainable agrochemical products that align with evolving regulatory standards and consumer preferences .
Materials Science Applications
Advanced Polymers and Catalysts
In materials science, this compound finds applications in producing advanced polymers and catalysts. Its chemical properties allow it to contribute to the development of materials with specific functionalities required for high-tech applications .
Summary Table of Applications
Application Area | Specific Uses | Growth Drivers |
---|---|---|
Pharmaceuticals | Intermediate for APIs; anticancer and antimicrobial agents | Increased R&D investment; demand for novel therapies |
Fine Chemicals | Building block for specialized chemicals | Demand for high-value products; sustainable practices |
Agrochemicals | Precursor for pesticides and herbicides | Need for food security; interest in eco-friendly solutions |
Materials Science | Production of advanced polymers and catalysts | Technological advancements; demand for specialized materials |
Mechanism of Action
The mechanism of action of 2,5-dibromopyrimidine and its derivatives depends on the specific application and target. In medicinal chemistry, these compounds often interact with biological macromolecules, such as enzymes or receptors, to exert their effects. The bromine atoms can enhance the binding affinity of the compound to its target by forming halogen bonds or through hydrophobic interactions.
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
2,5-Dibromopyrimidine exhibits distinct reactivity compared to analogous dihalopyrimidines. For example, 2,5-dichloropyrimidine successfully undergoes Kosugi-Migita-Stille cross-coupling with vinylstannanes, reacting sequentially at the 2- and 5-positions. In contrast, this compound often produces side reactions, including destannylation (yielding 16), homocoupling (e.g., 7), and debrominated monocoupled products (e.g., 17) under similar conditions . This lower selectivity is attributed to the stronger electron-withdrawing effect of bromine, which accelerates oxidative addition but complicates regiocontrol.
Table 1: Reactivity Comparison in Cross-Coupling Reactions
Photophysical and Material Properties
In luminogen synthesis, this compound participates in Suzuki couplings to produce fluorophores with weak emission in acetonitrile (quantum yield < 0.1). This contrasts with 2,5-dibromopyrazine-based luminogens, which show marginally stronger fluorescence due to altered conjugation pathways . Additionally, this compound is integral to voltage-tunable OLED emitters, where its electron-deficient nature facilitates charge transport, enabling emission color modulation from blue to orange-red .
Biological Activity
2,5-Dibromopyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of bromine atoms at the 2 and 5 positions of the pyrimidine ring, which significantly influences its reactivity and biological properties. The following sections provide a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including bromination reactions involving starting materials like 2-aminopyrimidine. A notable method involves the use of N-bromosuccinimide (NBS) followed by a Sandmeyer reaction, which has been reported to yield approximately 83% efficiency in producing the compound from 2-aminopyrimidine .
Table 1: Summary of Synthetic Methods for this compound
Method | Starting Material | Brominating Agent | Yield (%) |
---|---|---|---|
Bromination + Sandmeyer | 2-Aminopyrimidine | NBS | ~83 |
Direct bromination | 2-Hydroxypyrimidine | PBr3 | ~51 |
Sequential bromination | 2-Aminopyrimidine | Liquid Bromine | ~30 |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacological agent. Key areas of research include:
- Antimicrobial Activity : Some studies have indicated that derivatives of dibromopyrimidine exhibit antimicrobial properties against various bacterial strains. For instance, modifications to the dibromopyrimidine structure have resulted in compounds with enhanced antibacterial activity .
- Antitumor Potential : Research has shown that certain dibromopyrimidine derivatives can inhibit cancer cell proliferation. These compounds are believed to interfere with DNA synthesis and cellular signaling pathways crucial for tumor growth .
- Neuropharmacological Effects : Preliminary studies suggest that dibromopyrimidine derivatives may modulate neurotransmitter systems, particularly influencing nicotinic acetylcholine receptors. This modulation could have implications for treating neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study published in Heterocyclic Letters examined the antimicrobial properties of several dibromopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that specific substitutions on the dibromopyrimidine scaffold significantly increased antibacterial potency .
- Antitumor Activity : In a study investigating the effects of dibromopyrimidine on cancer cell lines, it was found that certain derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a potential role for these compounds in cancer therapy .
- Neuropharmacological Research : Another investigation focused on the interaction of dibromopyrimidine derivatives with nicotinic receptors showed promising results in enhancing receptor activity, indicating potential applications in treating conditions like Alzheimer's disease .
Q & A
Q. Basic: What are the established synthetic routes for 2,5-Dibromopyrimidine, and how do their yields compare?
Answer:
Two primary methods are documented:
- Route 1: Starting from 2-amino-5-bromopyrimidine, with a yield of ~41% .
- Route 2: Using 2-hydroxypyrimidine hydrochloride, achieving a higher yield of ~61% .
Table 1: Synthesis Methods Comparison
Starting Material | Reaction Conditions | Yield (%) | Key Challenges |
---|---|---|---|
2-Amino-5-bromopyrimidine | Undisclosed | 41 | Purification of intermediates |
2-Hydroxypyrimidine HCl | Acid-mediated | 61 | Bromination selectivity |
Methodological Note: Yield discrepancies may arise from competing side reactions (e.g., over-bromination). Optimizing stoichiometry and temperature can mitigate these issues.
Q. Advanced: How can reaction conditions be systematically optimized to enhance the yield of this compound?
Answer:
A Design of Experiments (DoE) approach is recommended:
Variables: Temperature, brominating agent (e.g., PBr₃ vs. NBS), solvent polarity.
Response Surface Methodology (RSM): To identify interactions between variables .
By-Product Analysis: Use HPLC or GC-MS to track undesired products (e.g., tribrominated derivatives).
Critical Insight: The higher yield in Route 2 (61%) suggests acid-mediated bromination improves regioselectivity, but mechanistic studies (e.g., isotopic labeling) are needed to confirm this hypothesis.
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- FT-IR: Peaks at 750–810 cm⁻¹ indicate C–H vibrations in disubstituted pyrimidine rings .
- ¹³C CP/MAS NMR: Peaks at 133–135 ppm correlate with carbons adjacent to bromine atoms .
- Elemental Analysis: Validate Br content (theoretical: 67.2% Br by mass).
Table 2: Key Spectroscopic Data
Technique | Observed Signal | Assignment |
---|---|---|
FT-IR | 721 cm⁻¹ (absent in product) | Loss of precursor substituents |
¹³C NMR | 124 ppm | Aromatic carbons in polymer |
Q. Advanced: How do bromine’s isotopic patterns (⁷⁹Br/⁸¹Br) complicate NMR interpretation for this compound derivatives?
Answer:
- Splitting Artifacts: The 1:1 isotopic ratio of Br causes split peaks in ¹H and ¹³C NMR, broadening signals and reducing resolution.
- Mitigation Strategies:
Example: In ¹³C NMR of CMP-CSU14 polymers, peaks at 135 ppm show broadening due to Br’s quadrupolar relaxation .
Q. Basic: What role does this compound play in synthesizing conjugated microporous polymers (CMPs)?
Answer:
It acts as a cross-coupling monomer in FeCl₃-catalyzed oxidative polymerization, forming rigid, porous frameworks. The bromine atoms facilitate nucleophilic displacement with carbazole derivatives, yielding polymers with BET surface areas >500 m²/g .
Table 3: Polymer Properties
Polymer | BET Surface Area (m²/g) | Pore Size (nm) | Application |
---|---|---|---|
CMP-CSU14 | 600 | 1.2–3.5 | Gas storage, catalysis |
Q. Advanced: How do electronic effects of bromine influence the photocatalytic activity of CMPs derived from this compound?
Answer:
- Electron-Withdrawing Effect: Bromine lowers the LUMO energy, enhancing charge separation in photocatalysis.
- Comparative Study: Replace Br with Cl or I to assess halide impact on bandgap and carrier mobility.
- Experimental Validation: UV-Vis diffuse reflectance spectroscopy and transient absorption spectroscopy quantify exciton lifetimes .
Key Finding: CMP-CSU14’s hierarchical porosity (micro/mesopores) correlates with enhanced mass transport in catalytic cycles .
Q. Basic: What are common reaction pathways involving this compound in cross-coupling chemistry?
Answer:
- Suzuki-Miyaura Coupling: Pd-catalyzed aryl-aryl bond formation.
- Buchwald-Hartwig Amination: Introduction of amine groups at Br sites.
- SNAr Reactions: Substitution with nucleophiles (e.g., thiols, alkoxides) under mild conditions .
Note: Steric hindrance at the 2- and 5-positions may slow kinetics compared to mono-brominated analogs.
Q. Advanced: What mechanistic insights explain the regioselectivity of nucleophilic substitution in this compound?
Answer:
- Kinetic vs. Thermodynamic Control:
- Kinetic: Br at position 2 is more reactive due to lower steric hindrance.
- Thermodynamic: Position 5 may dominate in polar aprotic solvents.
- Computational Modeling: DFT studies (e.g., B3LYP/6-31G*) reveal charge distribution differences between Br sites .
Table 4: DFT Performance for Halogenated Systems
Functional | MAE (kcal/mol) | Recommended Use Case |
---|---|---|
B3LYP | 2.4 | Thermochemistry, bond dissociation |
M06-2X | 3.1 | Non-covalent interactions |
Properties
IUPAC Name |
2,5-dibromopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHITOJPIWZJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449726 | |
Record name | 2,5-dibromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32779-37-6 | |
Record name | 2,5-dibromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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